molecular formula C9H16Cl2O2 B15435965 Chloromethyl 3-chloro-octanoate CAS No. 80418-65-1

Chloromethyl 3-chloro-octanoate

Cat. No.: B15435965
CAS No.: 80418-65-1
M. Wt: 227.12 g/mol
InChI Key: QVLVXAKSGCMENB-UHFFFAOYSA-N
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Description

Chloromethyl 3-chloro-octanoate (CAS 80418-65-1) is an organic ester compound with the molecular formula C 9 H 16 Cl 2 O 2 . This reagent features both an ester functional group and two chlorine atoms, making it a potential multi-functional intermediate for synthetic organic chemistry. Key physicochemical properties include a calculated boiling point of 556.03 K and a melting point of 308.19 K . Its thermodynamic profile is characterized by a standard enthalpy of formation of -510.65 kJ/mol and a standard Gibbs free energy of formation of -235.32 kJ/mol in the gas phase . Researchers can utilize its chloromethyl group for nucleophilic substitution reactions, while the chloro group on the carbon chain may allow for further functionalization. Available data includes temperature-dependent properties such as heat capacity (C p,gas ) ranging from 380.33 to 447.18 J/mol×K between 556.03 and 743.61 K, and dynamic viscosity (η) ranging from 0.0002166 to 0.0034137 Pa×s over the same temperature range . This product is intended for research purposes as a chemical building block or intermediate in the development of more complex molecules. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

80418-65-1

Molecular Formula

C9H16Cl2O2

Molecular Weight

227.12 g/mol

IUPAC Name

chloromethyl 3-chlorooctanoate

InChI

InChI=1S/C9H16Cl2O2/c1-2-3-4-5-8(11)6-9(12)13-7-10/h8H,2-7H2,1H3

InChI Key

QVLVXAKSGCMENB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(=O)OCCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares Chloromethyl 3-chloro-octanoate with three analogous esters: methyl 3-chlorobutanoate, ethyl 4-chloroacetoacetate, and chloromethyl chlorosulfate.

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Functional Groups
This compound C₉H₁₆Cl₂O₂ N/A 239.13 Ester, 3-Cl, chloromethyl ester
Methyl 3-chlorobutanoate C₅H₉ClO₂ 817-76-5 136.58 Ester, 3-Cl
Ethyl 4-chloroacetoacetate C₆H₉ClO₃ 638-07-3 164.59 Ester, 4-Cl, β-keto group
Chloromethyl chlorosulfate CCl₃O₃S 49715-04-0 199.43 Sulfate ester, chloromethyl

Key Observations :

  • Chain Length and Substituents: this compound’s longer carbon chain (C8) may confer higher hydrophobicity compared to shorter analogs like methyl 3-chlorobutanoate (C4) .
  • Electron-Withdrawing Effects: The 3-chloro substituent likely enhances electrophilicity at the ester carbonyl, increasing reactivity toward nucleophilic attack (e.g., hydrolysis or aminolysis). This effect is less pronounced in ethyl 4-chloroacetoacetate, where the chlorine is farther from the carbonyl .
Reactivity and Stability
  • Hydrolysis: Chlorinated esters typically undergo hydrolysis under acidic or basic conditions. For example, methyl 3-chlorobutanoate hydrolyzes to 3-chlorobutanoic acid and methanol, with rates influenced by the electron-withdrawing Cl substituent . This compound’s hydrolysis would likely yield 3-chloro-octanoic acid and chloromethanol, though the latter is unstable and may decompose.
  • Thermal Stability: Chloromethyl groups (e.g., in chloromethyl chlorosulfate) are prone to decomposition at elevated temperatures, releasing HCl or forming reactive intermediates like formaldehyde . Similar instability is expected for this compound.
Toxicity and Regulatory Considerations
  • Carcinogenicity: Chloromethyl ethers (e.g., chloromethyl methyl ether, CAS 107-30-2) are classified as known human carcinogens due to bis(chloromethyl) ether (BCME) contamination .
  • Acute Toxicity : Chlorinated esters often cause skin/eye corrosion (e.g., chloromethyl chlorosulfate requires PPE for handling ). Ethyl 4-chloroacetoacetate’s β-keto group may introduce additional toxicity pathways, such as metabolic interference .

Q & A

Q. Q1. What are the key synthetic routes for preparing chloromethyl esters like Chloromethyl 3-chloro-octanoate, and how do reaction conditions influence yield?

Chloromethyl esters are typically synthesized via nucleophilic substitution or esterification. For example:

  • Nucleophilic substitution : Reacting 3-chloro-octanoic acid with chloromethylating agents (e.g., chloromethyl chloride) under anhydrous conditions with a base (e.g., pyridine) to stabilize intermediates .
  • Esterification : Using acid-catalyzed condensation of 3-chloro-octanoic acid with chloromethanol. Reaction efficiency depends on temperature (40–60°C) and solvent polarity (e.g., dichloromethane) .

Q. Key considerations :

ParameterOptimal RangeImpact on Yield
Temperature40–60°CHigher yields at moderate temperatures due to reduced side reactions
Solvent polarityLow to moderatePolar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase hydrolysis
Reaction time4–8 hoursProlonged time risks decomposition of chloromethyl groups

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use GC-MS or HPLC (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Retention times and peak symmetry indicate impurities from incomplete esterification .
  • Spectroscopy :
    • NMR : 1^1H NMR signals for chloromethyl protons (δ 4.5–5.0 ppm) and ester carbonyl (δ 170–175 ppm). 13^{13}C NMR confirms the ester linkage (C=O at ~165–175 ppm) .
    • IR : Absorbance at ~1740 cm1^{-1} (ester C=O) and 600–800 cm1^{-1} (C-Cl stretch) .

Q. Common pitfalls :

  • Hydrolysis during analysis: Use anhydrous solvents and inert atmospheres to preserve ester integrity .

Advanced Research Questions

Q. Q3. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The reactivity of the chloromethyl group is modulated by:

  • Steric hindrance : The octanoate chain may slow reactions with bulky nucleophiles (e.g., tertiary amines).
  • Electronic effects : Electron-withdrawing Cl groups enhance electrophilicity, favoring SN2 mechanisms. Kinetic studies in polar aprotic solvents (e.g., acetone) show second-order dependence on nucleophile concentration .

Q. Experimental validation :

  • Compare reaction rates with varying nucleophiles (e.g., iodide vs. thiophenol) under controlled conditions. Use Arrhenius plots to determine activation energy differences .

Q. Q4. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound derivatives?

Contradictions often arise from:

  • Dynamic effects : Rotameric equilibria in solution can split NMR signals. Variable-temperature NMR (e.g., −40°C to 25°C) stabilizes conformers for clearer analysis .
  • Impurity interference : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. Case study :

  • A 2024 study on methyl 3-(chloromethyl)-5-cyanobenzoate resolved conflicting 1^1H NMR data by cooling to −30°C, revealing hidden coupling patterns .

Q. Q5. What are the safety protocols for handling chloromethyl esters, given their potential toxicity?

  • Toxicity profile : Analogous chloromethyl compounds (e.g., bis(chloromethyl) ether) are carcinogenic and irritants. Assume this compound poses similar risks .
  • Handling guidelines :
    • Use fume hoods and PPE (nitrile gloves, lab coats).
    • Store in airtight containers at 0–6°C to prevent degradation .
    • Neutralize spills with sodium bicarbonate before disposal .

Q. Emergency response :

  • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
  • Skin contact: Wash with soap and water; monitor for erythema .

Q. Q6. What methodologies are used to study the environmental persistence of chlorinated esters like this compound?

  • Biodegradation assays : Incubate with soil or microbial cultures (e.g., Pseudomonas spp.) and monitor Cl^- release via ion chromatography .
  • Hydrolysis studies : Measure half-life in aqueous buffers at varying pH (4–9). Chloromethyl esters typically hydrolyze faster under alkaline conditions .

Q. Data interpretation :

ConditionHalf-Life (Days)Degradation Pathway
pH 7 (neutral)15–20Hydrolysis
pH 9 (alkaline)3–5SN2 displacement
Microbial exposure10–14Dechlorination

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